molecular formula C16H15BrClNO B4113328 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide

5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide

Cat. No. B4113328
M. Wt: 352.65 g/mol
InChI Key: HHXISEDGYHUENN-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide involves the inhibition of various enzymes such as histone deacetylases and carbonic anhydrases. Histone deacetylases play an important role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of histone deacetylases by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide leads to an increase in histone acetylation, which can result in changes in gene expression. Carbonic anhydrases, on the other hand, play a role in the regulation of pH in various tissues. Inhibition of carbonic anhydrases by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide can lead to changes in pH, which can affect various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide have been studied in various preclinical models. Inhibition of histone deacetylases by this compound has been shown to result in changes in gene expression, which can affect various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of carbonic anhydrases by this compound has been shown to affect pH regulation in various tissues, which can affect various physiological processes such as respiration and acid-base balance.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide in lab experiments is its potential as an inhibitor of various enzymes such as histone deacetylases and carbonic anhydrases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide. One potential direction is the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrases. Another potential direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of this compound in various disease models.

Scientific Research Applications

5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes such as histone deacetylases and carbonic anhydrases. These enzymes play important roles in various biological processes and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and glaucoma. Inhibition of these enzymes by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide has shown promising results in preclinical studies.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO/c1-10(2)12-5-3-4-6-15(12)19-16(20)13-9-11(17)7-8-14(13)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXISEDGYHUENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-propan-2-ylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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